Methyl 2,5-dioxopiperazine-1-carboxylate
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Overview
Description
Methyl 2,5-dioxopiperazine-1-carboxylate is a chemical compound with the molecular formula C6H8N2O4. It belongs to the class of 2,5-dioxopiperazines, which are cyclic dipeptides. These compounds are known for their diverse biological activities and are often found in natural products, including proteins and polypeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dioxopiperazine-1-carboxylate typically involves the cyclization of dipeptides or the reaction of amino acids under specific conditions. One common method is the reaction of glycine derivatives with methyl chloroformate in the presence of a base, such as sodium hydroxide, to form the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and research .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dioxopiperazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 2,5-dioxopiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein and peptide chemistry.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and as a research reagent
Mechanism of Action
The mechanism of action of Methyl 2,5-dioxopiperazine-1-carboxylate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways in cells. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Diketopiperazine: A closely related compound with similar cyclic structure.
Cyclo-gly-gly: Another cyclic dipeptide with comparable properties.
Methyl 1-hydroxyindole-3-carboxylate: Shares some chemical reactivity with Methyl 2,5-dioxopiperazine-1-carboxylate
Uniqueness
This compound is unique due to its specific methyl ester functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
methyl 2,5-dioxopiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-12-6(11)8-3-4(9)7-2-5(8)10/h2-3H2,1H3,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHKZSGCTQERHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(=O)NCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667987 |
Source
|
Record name | Methyl 2,5-dioxopiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70667987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146511-08-2 |
Source
|
Record name | Methyl 2,5-dioxopiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70667987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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